2-(3-Oxoprop-1-enyl)benzonitrile
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Overview
Description
2-(3-Oxoprop-1-enyl)benzonitrile is an organic compound with the molecular formula C10H7NO. It is also known by its alternative name, 2-cyano-cinnamic aldehyde. This compound is characterized by the presence of a nitrile group and an enone moiety, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(3-Oxoprop-1-enyl)benzonitrile can be synthesized through various methods. One common synthetic route involves the reaction of 3,3-dimethoxypropionitrile with benzaldehyde under basic conditions. The reaction typically proceeds as follows :
Reactants: 3,3-dimethoxypropionitrile and benzaldehyde.
Conditions: The reaction is carried out in ethanol with an aqueous solution of potassium hydroxide.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(3-Oxoprop-1-enyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine or the enone moiety to an alcohol.
Substitution: The nitrile group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Substituted nitriles or enones.
Scientific Research Applications
2-(3-Oxoprop-1-enyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(3-Oxoprop-1-enyl)benzonitrile involves its ability to interact with biological molecules through its reactive functional groups. The nitrile group can form covalent bonds with nucleophiles, while the enone moiety can participate in Michael addition reactions. These interactions can modulate various molecular targets and pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Cyano-cinnamic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
3-(2-Cyanophenyl)acrylic acid: Similar structure with a different position of the nitrile group.
2-(3-Oxoprop-1-enyl)benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile
Uniqueness
2-(3-Oxoprop-1-enyl)benzonitrile is unique due to its combination of a nitrile group and an enone moiety, which provides distinct reactivity and versatility in organic synthesis. This makes it a valuable intermediate for the preparation of a wide range of compounds .
Properties
CAS No. |
825638-19-5 |
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Molecular Formula |
C10H7NO |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
2-(3-oxoprop-1-enyl)benzonitrile |
InChI |
InChI=1S/C10H7NO/c11-8-10-5-2-1-4-9(10)6-3-7-12/h1-7H |
InChI Key |
ZYYSASNKIHAOMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC=O)C#N |
Origin of Product |
United States |
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